Benzene, 1-dodecyl-3-nitro- Benzene, 1-dodecyl-3-nitro-
Brand Name: Vulcanchem
CAS No.: 62469-09-4
VCID: VC20627352
InChI: InChI=1S/C18H29NO2/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)19(20)21/h12,14-16H,2-11,13H2,1H3
SMILES:
Molecular Formula: C18H29NO2
Molecular Weight: 291.4 g/mol

Benzene, 1-dodecyl-3-nitro-

CAS No.: 62469-09-4

Cat. No.: VC20627352

Molecular Formula: C18H29NO2

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1-dodecyl-3-nitro- - 62469-09-4

Specification

CAS No. 62469-09-4
Molecular Formula C18H29NO2
Molecular Weight 291.4 g/mol
IUPAC Name 1-dodecyl-3-nitrobenzene
Standard InChI InChI=1S/C18H29NO2/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)19(20)21/h12,14-16H,2-11,13H2,1H3
Standard InChI Key LWGXKALJSYYTRL-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCC1=CC(=CC=C1)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

1-Dodecyl-3-nitrobenzene belongs to the class of nitroalkylbenzenes, with the molecular formula C₁₈H₂₉NO₂ and a molecular weight of 291.4 g/mol . Its structure consists of a nitro group (-NO₂) meta to a dodecyl chain (-C₁₂H₂₅) on the benzene ring. The IUPAC name is 1-dodecyl-3-nitrobenzene, and its SMILES notation is CCCCCCCCCCCCC1=CC(=CC=C1)[N+](=O)[O-] . The compound’s planar aromatic core facilitates electronic interactions, while the long alkyl chain enhances hydrophobicity, making it soluble in nonpolar solvents like hexane and toluene .

Synthesis and Manufacturing

Alkylation of Nitrobenzene Derivatives

The synthesis of 1-dodecyl-3-nitrobenzene typically involves Friedel-Crafts alkylation, where a dodecyl group is introduced to nitrobenzene. In a method analogous to the alkylation of benzene with olefins , nitrobenzene reacts with 1-dodecene in the presence of anhydrous aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds via electrophilic substitution, with the nitro group directing incoming electrophiles to the meta position .

Reaction Conditions:

  • Temperature: 50–70°C

  • Molar Ratio (Nitrobenzene:Dodecene): 1:1.2

  • Catalyst Load: 5–10 wt% AlCl₃

  • Yield: ~70%

Physicochemical Properties

Key physical properties of 1-dodecyl-3-nitrobenzene are summarized below:

PropertyValueSource
Molecular Weight291.4 g/mol
Melting PointNot reported (likely <25°C)-
Boiling PointEstimated 350–370°C (dec.)-
Solubility in WaterInsoluble
Solubility in HexaneHighly soluble
LogP (Octanol-Water)~6.2 (predicted)

The compound’s low water solubility and high logP value underscore its lipophilic nature, making it suitable for applications requiring hydrophobic interactions .

Chemical Reactivity and Functionalization

Reduction of the Nitro Group

The nitro group in 1-dodecyl-3-nitrobenzene can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents like iron and hydrochloric acid . For example:

1-Dodecyl-3-nitrobenzeneFe, HCl3-Amino-1-dodecylbenzene+H₂O+NO[1]\text{1-Dodecyl-3-nitrobenzene} \xrightarrow{\text{Fe, HCl}} \text{3-Amino-1-dodecylbenzene} + \text{H₂O} + \text{NO} \quad[1]

The resulting amine serves as a precursor to surfactants or coordination complexes.

Electrophilic Substitution

Industrial and Research Applications

Surfactants and Emulsifiers

The amphiphilic structure of 1-dodecyl-3-nitrobenzene—combining a hydrophobic alkyl chain and a polar nitro group—makes it effective in stabilizing oil-water emulsions. Derivatives like 3-amino-1-dodecylbenzene are used in detergent formulations .

Organic Synthesis Intermediate

This compound is a key intermediate in synthesizing:

  • Liquid crystals: Nitro groups enhance dipole interactions, aiding mesophase formation.

  • Agrochemicals: Alkylated nitrobenzenes are precursors to herbicides and insecticides .

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